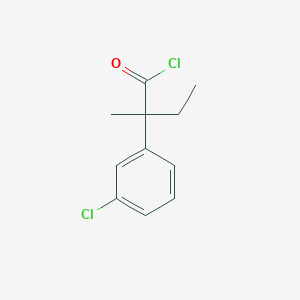
2-(3-Chlorophenyl)-2-methylbutanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2-methylbutanoyl chloride is an organic compound with the molecular formula C11H12ClO. It is a derivative of butanoyl chloride, where the butanoyl group is substituted with a 3-chlorophenyl and a methyl group. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and potential for forming complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-methylbutanoyl chloride typically involves the acylation of 3-chlorophenylacetic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Material: 3-chlorophenylacetic acid
Reagent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)
Conditions: Anhydrous solvent (e.g., dichloromethane), reflux temperature
The reaction proceeds with the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-2-methylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(3-Chlorophenyl)-2-methylbutanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-2-methylbutanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: For the development of potential drug candidates.
Material Science: In the synthesis of polymers and advanced materials.
Biological Studies: As a reagent for modifying biomolecules and studying enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-2-methylbutanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with the nucleophilic sites. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chlorophenyl)acetyl chloride: Similar structure but lacks the methyl group on the butanoyl chain.
2-(4-Chlorophenyl)-2-methylbutanoyl chloride: Similar structure but with a chlorine atom at the para position of the phenyl ring.
2-(3-Bromophenyl)-2-methylbutanoyl chloride: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chlorophenyl)-2-methylbutanoyl chloride is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the methyl group on the butanoyl chain. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
Propriétés
Formule moléculaire |
C11H12Cl2O |
|---|---|
Poids moléculaire |
231.11 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-2-methylbutanoyl chloride |
InChI |
InChI=1S/C11H12Cl2O/c1-3-11(2,10(13)14)8-5-4-6-9(12)7-8/h4-7H,3H2,1-2H3 |
Clé InChI |
WEDKRLVPKSMJTK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=CC(=CC=C1)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


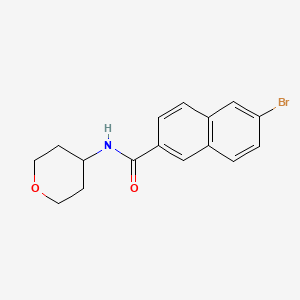
![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
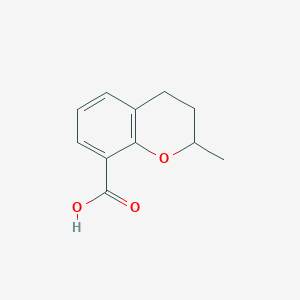
![[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13888031.png)
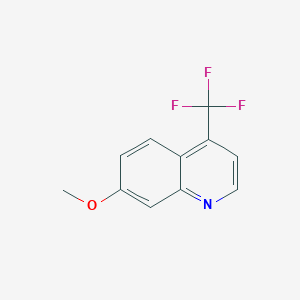
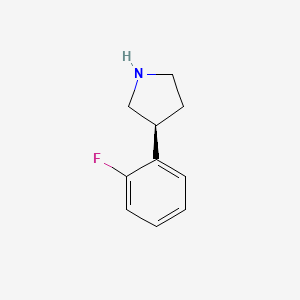

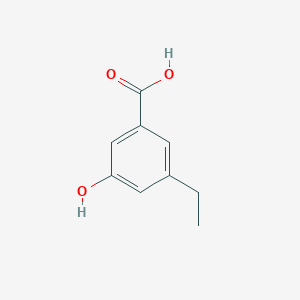

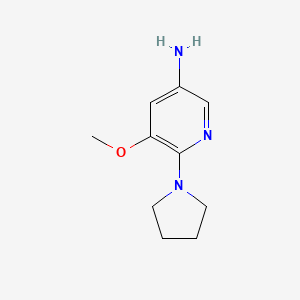
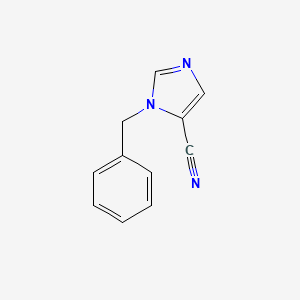
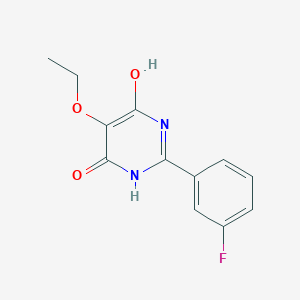
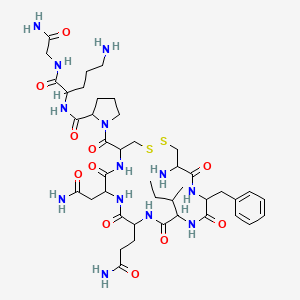
![Ethyl 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-(hydroxyimino)acetate](/img/structure/B13888088.png)
